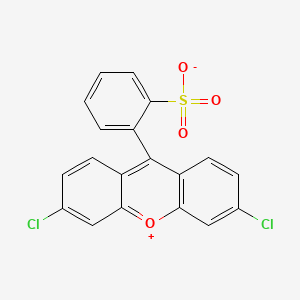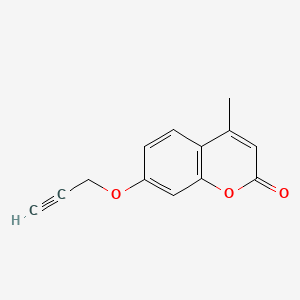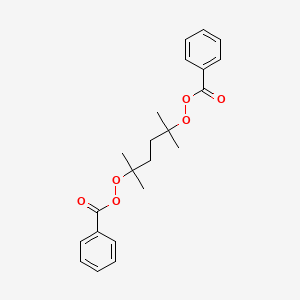
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene: This compound is often used in various industrial applications due to its unique properties, such as its ability to form films and its resistance to water and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this copolymer typically involves free radical polymerization. The monomers 2-propenoic acid, ethenylbenzene, and (1-methylethenyl)benzene are polymerized in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent, such as toluene or ethyl acetate, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors with precise control over temperature, pressure, and monomer feed rates. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt. The final product is typically obtained as a solution or dispersion, which can be further processed into films, coatings, or other forms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the monomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, especially at the aromatic rings of ethenylbenzene and (1-methylethenyl)benzene.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of other polymers and copolymers.
- Employed in the development of advanced materials with specific properties, such as hydrogels and superabsorbent polymers.
Biology:
- Utilized in the fabrication of biocompatible coatings for medical devices.
- Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active ingredients.
Medicine:
- Applied in the development of wound dressings and other medical materials that require biocompatibility and resistance to microbial growth.
Industry:
- Used in the production of paints, coatings, and adhesives.
- Employed in water treatment processes as a flocculant or coagulant .
Mechanism of Action
The mechanism by which this copolymer exerts its effects is primarily related to its ability to form stable films and its chemical resistance. The polymer chains interact with each other and with substrates through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the formation of a cohesive and durable film. Additionally, the presence of ammonium ions enhances the polymer’s solubility in water and its ability to interact with other ionic species .
Comparison with Similar Compounds
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt
- 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt
Comparison:
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt: Similar in structure but differs in the counterion, which can affect solubility and ionic interactions.
- 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt: Contains an additional monomer (butyl 2-propenoate), which can impart different physical properties, such as flexibility and hydrophobicity.
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt: Similar to the ammonium salt but with potassium as the counterion, affecting solubility and ionic interactions .
Properties
CAS No. |
89678-90-0 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C3H4O2.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h3-7H,1H2,2H3;2-7H,1H2;2H,1H2,(H,4,5);1H3 |
InChI Key |
ZFOBAMQJUVELNL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclohexyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B1617323.png)










![Benzenesulfonic acid, 3-[(1,3-dioxobutyl)amino]-4-methoxy-](/img/structure/B1617344.png)

